![molecular formula C12H14N6OS2 B2924024 N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105197-35-0](/img/structure/B2924024.png)

N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

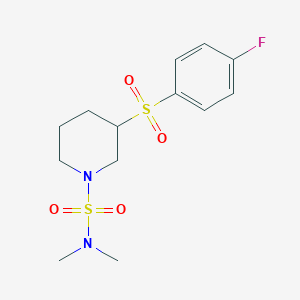

The compound “N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a complex organic molecule that contains several heterocyclic rings, including an imidazole ring and a triazole ring . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through condensation reactions of amines with carbonyl compounds . The synthesis could involve several steps, including the formation of the imidazole and triazole rings, and the introduction of the methyl and acetamide groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and triazole rings, along with the thioacetamide group. The presence of nitrogen in the rings would make them aromatic, contributing to the stability of the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the molecule, such as the nitrogen atoms in the rings and the sulfur atom in the thioacetamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable. The compound is likely to be soluble in polar organic solvents due to the presence of the nitrogen and sulfur atoms .Applications De Recherche Scientifique

Antimicrobial Effects

Research on related thiazole derivatives has demonstrated their potential in combating a variety of pathogenic microorganisms. For instance, certain synthesized thiazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as Candida species yeasts and Aspergillus and Penicillium filamentous fungi species. This suggests that N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide and similar compounds could be valuable in developing new antimicrobial agents (Cankilic & Yurttaş, 2017).

Insecticidal Applications

Another area of application is in pest control. A study on the insecticidal activity of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis, a common pest affecting cotton crops, highlighted the potential of such compounds. By utilizing a precursor similar in structure to this compound, researchers synthesized various heterocycles, demonstrating effectiveness as insecticidal agents (Fadda et al., 2017).

Anticancer Activity

Compounds with the thiazole core structure have also been explored for their anticancer properties. For example, derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against lung adenocarcinoma cells, suggesting a potential route for the development of novel anticancer therapies. Such findings underscore the relevance of this compound in oncological research (Evren et al., 2019).

Antiviral Potentials

Research on benzimidazole derivatives endowed with a triazole moiety, closely related to the compound , has revealed some of these compounds' activity against hepatitis C virus (HCV), providing insights into their potential as antiviral agents. This indicates the broader pharmaceutical applicability of this compound in treating viral infections (Youssif et al., 2016).

Mécanisme D'action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s function . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes dependent on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The disruption in this pathway due to the inhibition of Pantothenate synthetase leads to a decrease in the production of Coenzyme A. This, in turn, affects various downstream metabolic processes that rely on Coenzyme A, such as the TCA cycle and fatty acid synthesis .

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis. The most active derivative of this compound displayed significant activity against Mtb H37Ra, with an IC50 of 2.32 μM . This suggests that the compound is effective in reducing the bacterial load.

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6OS2/c1-7-9(18-4-5-20-11(18)14-7)10-15-16-12(17(10)3)21-6-8(19)13-2/h4-5H,6H2,1-3H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBJDFNMFLGVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2923941.png)

![4-[1-(4-fluorobenzenesulfonyl)piperidine-3-carbonyl]-3-methylpiperazin-2-one](/img/structure/B2923945.png)

![7-methyl-1-[3-(2-methylphenoxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2923948.png)

![2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2923949.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)

![4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2923955.png)

![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2923959.png)

![2-{[(2-Methoxyphenyl)methyl]amino}-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid](/img/structure/B2923960.png)

![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)